molecular formula C17H16O2 B14268230 1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one CAS No. 137580-96-2

1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14268230
CAS No.: 137580-96-2
M. Wt: 252.31 g/mol
InChI Key: YIJNRSLUKBTIEM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a hydroxyl group on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization or chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The α,β-unsaturated carbonyl system can be reduced to form saturated ketones or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-ethylphenyl)-3-(4-hydroxyphenyl)propan-1-one.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

1-(4-Ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

137580-96-2

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O2/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12,18H,2H2,1H3

InChI Key

YIJNRSLUKBTIEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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